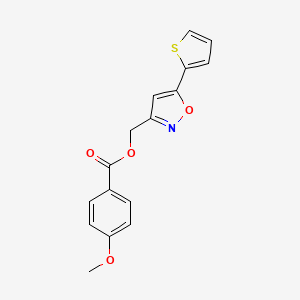

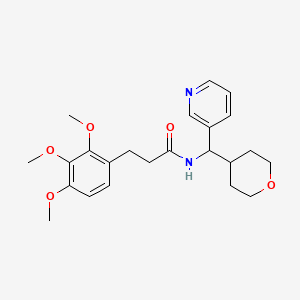

![molecular formula C19H12Br2N2 B2989028 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-24-8](/img/structure/B2989028.png)

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .Molecular Structure Analysis

The molecular structure of ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ is complex, which enables its application in various fields like pharmaceuticals, material science, and organic synthesis.科学的研究の応用

Synthesis of Quinoline Derivatives

The compound can be used in the synthesis of various quinoline derivatives. For instance, iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones can afford the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .

Photophysical Properties

The compound has been studied for its photophysical properties. The absorption and fluorescence properties of these compounds were determined .

Anticancer Activity

The compound has been evaluated for its anticancer activity. A series of novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and evaluated in vitro (in MCF-7 breast cancer cell lines). Some compounds exhibited potent GI 50 and TGI values compared with reference standard .

Docking Studies

Docking studies (in silico) were conducted to recognize the hypothetical binding motif of the title compounds within the active site of aromatase enzyme employing GOLD docking software .

Synthesis of Benzoxazinone Derivatives

The compound can be used in the synthesis of benzoxazinone derivatives. 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties .

Catalytic Applications

The compound has potential catalytic applications. It can be used in the synthesis of other compounds with potential applications .

将来の方向性

The future directions for ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ could involve further structural optimization of similar compounds, which could lead to improved production and quality control of monoclonal antibodies . Additionally, its complex structure suggests potential applications in various fields like pharmaceuticals, material science, and organic synthesis.

作用機序

Target of Action

Similar pyrrole derivatives have been known to target enzymes like dihydrofolate reductase and tyrosine kinase .

Mode of Action

It’s worth noting that pyrrole derivatives have been reported to inhibit various enzymes, which could potentially lead to their cytotoxic activities .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, pyrrole derivatives have been known to show many types of biological activity, including antiproliferative activity in HL60 cells .

Result of Action

Similar pyrrole derivatives have been reported to show potent anticancer activities .

Action Environment

It’s worth noting that the compound’s synthesis involves the presence of catalytic amounts of rhodamine 6g (rh-6g) and n,n-diisopropylethylamine (dipea) under blue light irradiation .

特性

IUPAC Name |

6,8-dibromo-2-(4-pyrrol-1-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVLQMARTUPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2988949.png)

![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)

![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)

![N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2988964.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)